methanone CAS No. 206357-62-2](/img/structure/B2878327.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone (CTPM) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyridine containing a chlorine atom and a trifluoromethyl group. CTPM is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in research and development of new drugs.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Compounds with complex structures, such as 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, often serve as key intermediates or building blocks in organic synthesis and medicinal chemistry. They can be utilized in the synthesis of various bioactive molecules, pharmaceuticals, and agrochemicals. For instance, methoxychlor, a pesticide with proestrogenic activity, illustrates how chlorinated and methoxy derivatives play critical roles in developing compounds with significant biological activities (Cummings, 1997).
Material Science and Nanotechnology
Chemicals featuring pyridinyl and methoxyphenyl groups are often explored for their potential in material science and nanotechnology. They can be used in creating novel materials with unique properties, such as conducting polymers, photovoltaic materials, or as ligands in metal-organic frameworks (MOFs). The study on phosphonic acids, for example, showcases the utility of specific functional groups in designing materials for a range of applications, from bioactive properties to surface functionalization (Sevrain et al., 2017).
Environmental Science
In environmental science, research often focuses on understanding and mitigating the impact of chemical compounds on ecosystems. Compounds similar to 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone may be studied for their environmental fate, biodegradability, and potential as environmental pollutants. Research on chlorogenic acid, for instance, delves into its dual role as a nutraceutical and food additive, highlighting the importance of studying chemical compounds' environmental and health implications (Santana-Gálvez et al., 2017).
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSFSDSRGJXWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)
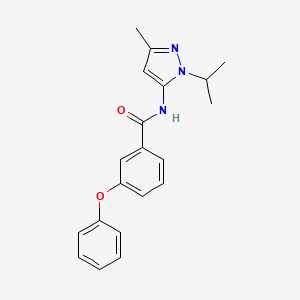

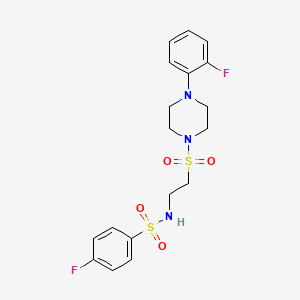
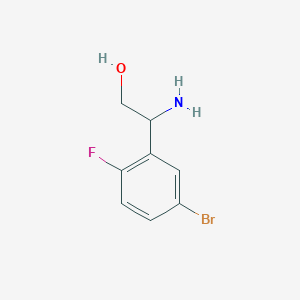

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)
![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)
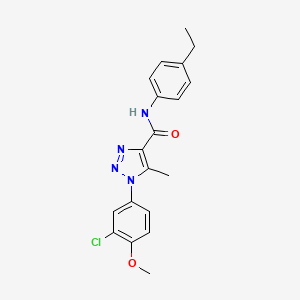
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)
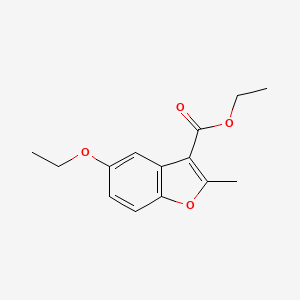
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)